Cas no 745769-71-5 (rac-ethyl (2R,4R)-4-methylpyrrolidine-2-carboxylate)

rac-ethyl (2R,4R)-4-methylpyrrolidine-2-carboxylate Chemical and Physical Properties
Names and Identifiers
-
- L-Proline, 4-methyl-,ethyl ester, (4S)-
- L-Proline,4-methyl-, ethyl ester, cis-
- ethyl (2S,4S)-4-methylpyrrolidine-2-carboxylate
- L-Proline, 4-methyl-, ethyl ester, cis- (9CI)
- rac-ethyl (2R,4R)-4-methylpyrrolidine-2-carboxylate
- 745769-71-5
- L-PROLINE, 4-METHYL-, ETHYL ESTER, CIS-
- (2S,4S)-Ethyl4-methylpyrrolidine-2-carboxylate
- (2S,4S)-Ethyl 4-methylpyrrolidine-2-carboxylate
- EN300-27726311
- SCHEMBL6884033
- DTXSID10363911
-
- Inchi: InChI=1S/C8H15NO2/c1-3-11-8(10)7-4-6(2)5-9-7/h6-7,9H,3-5H2,1-2H3/t6-,7-/m0/s1
- InChI Key: DIBKCNKVDZNMDH-BQBZGAKWSA-N
- SMILES: CCOC(=O)C1CC(CN1)C
Computed Properties
- Exact Mass: 157.110278721g/mol
- Monoisotopic Mass: 157.110278721g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 11
- Rotatable Bond Count: 3
- Complexity: 147
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 2
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1
- Topological Polar Surface Area: 38.3Ų
rac-ethyl (2R,4R)-4-methylpyrrolidine-2-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-27726311-1g |
rac-ethyl (2R,4R)-4-methylpyrrolidine-2-carboxylate |
745769-71-5 | 1g |
$0.0 | 2023-09-10 | ||
Enamine | EN300-27726311-1.0g |
rac-ethyl (2R,4R)-4-methylpyrrolidine-2-carboxylate |
745769-71-5 | 95.0% | 1.0g |
$0.0 | 2025-03-19 |
rac-ethyl (2R,4R)-4-methylpyrrolidine-2-carboxylate Related Literature
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Jörg Maurer,Rainer F. Winter,Biprajit Sarkar,Jan Fiedler,Stanislav Záliš Chem. Commun., 2004, 1900-1901
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Ashokanand Vimalanandan,George Polymeros,Angel A. Topalov,Michael Rohwerder Phys. Chem. Chem. Phys., 2017,19, 17019-17027
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Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923
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Carsten Glock,Helmar Görls,Matthias Westerhausen Chem. Commun., 2012,48, 7094-7096
Additional information on rac-ethyl (2R,4R)-4-methylpyrrolidine-2-carboxylate
Comprehensive Overview of rac-ethyl (2R,4R)-4-methylpyrrolidine-2-carboxylate (CAS No. 745769-71-5)
rac-ethyl (2R,4R)-4-methylpyrrolidine-2-carboxylate is a chiral pyrrolidine derivative with significant applications in pharmaceutical synthesis and organic chemistry. This compound, identified by CAS No. 745769-71-5, is widely recognized for its role as a versatile intermediate in the production of bioactive molecules. Its stereochemistry, particularly the (2R,4R) configuration, makes it valuable for asymmetric synthesis and drug development. Researchers and industries frequently seek this compound due to its potential in creating enantiomerically pure substances, a growing trend in modern medicinal chemistry.
The demand for rac-ethyl (2R,4R)-4-methylpyrrolidine-2-carboxylate has surged in recent years, driven by advancements in chiral synthesis and green chemistry. With increasing focus on sustainable practices, this compound aligns with the industry's shift toward eco-friendly reagents and catalysts. Its ethyl ester group enhances solubility, making it suitable for various reaction conditions. Users often search for "pyrrolidine derivatives in drug discovery" or "chiral building blocks for pharmaceuticals," highlighting its relevance in cutting-edge research.
From a structural perspective, the 4-methylpyrrolidine core of this compound offers rigidity and stereochemical control, which are critical for designing molecules with high target specificity. The ethyl carboxylate moiety further expands its utility in coupling reactions and derivatization. Laboratories frequently employ this compound in the synthesis of proline analogs and peptidomimetics, addressing common queries like "how to synthesize chiral pyrrolidines" or "applications of ester-functionalized heterocycles."
In the context of AI-driven drug design, rac-ethyl (2R,4R)-4-methylpyrrolidine-2-carboxylate has gained attention as a scaffold for virtual screening and molecular docking studies. Computational chemists explore its conformational flexibility to predict binding affinities, a topic often searched as "computational modeling of chiral intermediates." Additionally, its compatibility with flow chemistry techniques makes it a candidate for scalable production, addressing industry demands for efficiency and reproducibility.
Quality control and analytical characterization of CAS No. 745769-71-5 are also frequently discussed topics. Techniques such as HPLC chiral separation and NMR spectroscopy are essential for verifying enantiopurity, a concern for researchers investigating "methods to analyze stereoisomers." Regulatory compliance, particularly in GMP synthesis, further underscores the need for high-purity batches of this compound, aligning with searches like "certified chiral intermediates for APIs."
In summary, rac-ethyl (2R,4R)-4-methylpyrrolidine-2-carboxylate (CAS No. 745769-71-5) bridges the gap between academic research and industrial applications. Its multifaceted utility in asymmetric catalysis, drug development, and sustainable chemistry ensures its continued prominence in scientific literature and commercial catalogs. As the field evolves, this compound remains a cornerstone for innovations in chiral molecule synthesis and beyond.
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